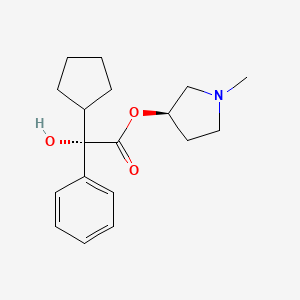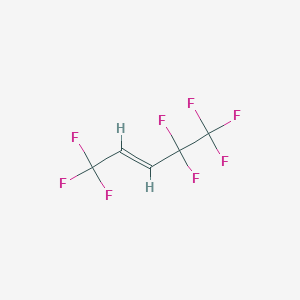
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene
Vue d'ensemble
Description
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene, also known as HFO-1234yf, is a fluorinated organic compound that has gained attention due to its potential as a replacement for hydrofluorocarbon (HFC) refrigerants. HFCs are known to contribute to global warming and have been targeted for phase-out under the Montreal Protocol. HFO-1234yf has a low global warming potential and has been approved for use in automotive air conditioning systems in many countries. In addition to its use as a refrigerant, HFO-1234yf has also been studied for its potential applications in other areas, including scientific research.
Mécanisme D'action
The mechanism of action of (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is not well understood. However, it is believed that its fluorine atoms may play a role in its reactivity and solubility. In addition, the presence of a double bond in the molecule may contribute to its ability to act as a solvent.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have suggested that it may have low toxicity and be relatively safe for use in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene has a number of advantages for use in laboratory experiments. It is a non-flammable, non-toxic, and environmentally friendly solvent that has a low global warming potential. However, it also has some limitations, including its high cost and limited availability.
Orientations Futures
There are a number of future directions for research on (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene. One area of interest is its potential as a solvent for the synthesis of new materials, such as metal-organic frameworks and other porous materials. In addition, this compound may have potential applications in catalysis and other chemical reactions. Further research is needed to fully understand the properties and potential applications of this compound.
Applications De Recherche Scientifique
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a solvent in chemical reactions. This compound has been shown to be an effective solvent for a number of reactions, including the synthesis of metal-organic frameworks and the catalytic conversion of biomass.
Propriétés
IUPAC Name |
(E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-3(7,5(11,12)13)1-2-4(8,9)10/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVAHSMKGITAV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



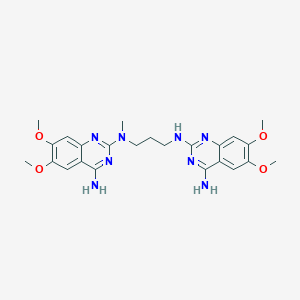
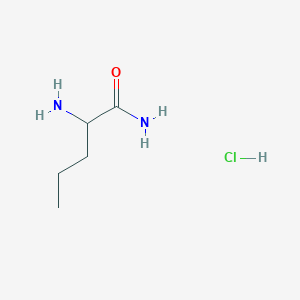

![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)

![2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B3332928.png)
![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)
![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)
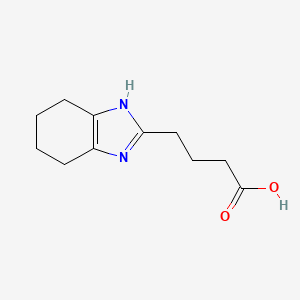
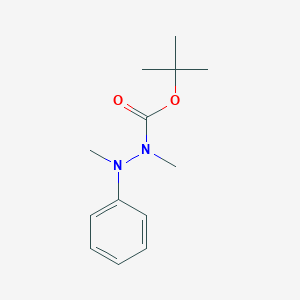

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)

